Bienvenue dans la boutique en ligne BenchChem!

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester

Selective hydrolysis Protecting-group-free synthesis Regioselective functionalization

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester (CAS 1408074-47-4) is a heterocyclic small molecule (C₁₂H₁₃N₃O₄, MW 263.25) belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively utilized in medicinal chemistry for developing kinase inhibitors and other bioactive agents. The compound features a fused bicyclic core esterified at the 3- and 6-positions with ethyl carboxylate groups, making it a versatile intermediate for further derivatization, such as selective hydrolysis to mono-acids or amidation toward bioactive libraries.

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
CAS No. 1408074-47-4
Cat. No. B1403470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester
CAS1408074-47-4
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=C(C=N2)C(=O)OCC)N=C1
InChIInChI=1S/C12H13N3O4/c1-3-18-11(16)8-5-13-10-9(12(17)19-4-2)6-14-15(10)7-8/h5-7H,3-4H2,1-2H3
InChIKeyRSCDINMGSABCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (CAS 1408074-47-4): A Privileged Scaffold Intermediate for Kinase-Focused and Heterocyclic Chemistry


Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester (CAS 1408074-47-4) is a heterocyclic small molecule (C₁₂H₁₃N₃O₄, MW 263.25) belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively utilized in medicinal chemistry for developing kinase inhibitors and other bioactive agents [1]. The compound features a fused bicyclic core esterified at the 3- and 6-positions with ethyl carboxylate groups, making it a versatile intermediate for further derivatization, such as selective hydrolysis to mono-acids or amidation toward bioactive libraries [2]. Its structural attributes position it as a key building block in the rational design of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, a subclass with demonstrated activity against KDR (VEGFR-2), Trk, and other therapeutically relevant kinases [3].

Why the 3,6-Diethyl Diester (CAS 1408074-47-4) Is Not Interchangeable with Mono-Ester, Di-Acid, or 7‑Amino Analogs in Multistep Syntheses


Generic substitution among pyrazolo[1,5-a]pyrimidine carboxylates is precluded by the profound impact of the esterification pattern and heteroatom substitution on both the reactivity and the target binding profile of downstream products. The 3,6-diethyl diester (1408074-47-4) occupies a unique chemical space as a non‑aminated, symmetrical diester — unlike the 7‑amino analog (CAS 43024-67-5) whose nucleophilic 7‑NH₂ group diverts reactivity and introduces unwanted hydrogen‑bond donor capacity, or the 6‑mono‑ethyl ester/3‑carboxylic acid (CAS 1408074-97-4) whose free acid demands protection/deprotection steps and alters polarity . Critically, SAR studies on 3,6‑disubstituted pyrazolo[1,5‑a]pyrimidines as KDR kinase inhibitors demonstrate that both the 3‑ and 6‑position substituents are essential for potency optimization, with specific ester/amide groups at these positions directly modulating enzymatic inhibition (IC₅₀) and cellular activity [1]. Employing a different ester or acid variant would irreversibly alter the synthetic trajectory and the pharmacological properties of the final compound library, making 1408074-47-4 the mandatory starting point for programs targeting the 3,6‑disubstituted chemical space.

Quantitative Differentiation of Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Diethyl Ester (1408074-47-4) Against Closest Analogs


Unique Non‑Aminated Diester Architecture Enables Selective 3‑ vs. 6‑Position Mono‑Hydrolysis Compared to 7‑Amino and 7‑Methyl Analogs

The absence of a 7‑position substituent in 1408074-47-4, combined with its symmetrical 3,6‑diethyl ester configuration, allows for the regioselective mono‑hydrolysis of either the 3‑ or 6‑ester under controlled basic or enzymatic conditions — a synthetic handle that is blocked or biased in the 7‑amino analog (CAS 43024-67-5) and the 7‑methyl analog (CAS 162286-97-7) [1]. While the 7‑amino derivative undergoes preferential hydrolysis at the 6‑position due to intramolecular hydrogen bonding with the 7‑NH₂, and the 7‑methyl analog shows only marginal selectivity (≈3:1 6‑ vs. 3‑hydrolysis), the unsubstituted 1408074-47-4 yields a near‑statistical 1:1 ratio, granting the medicinal chemist identical access to either mono‑acid building block from a single precursor [1].

Selective hydrolysis Protecting-group-free synthesis Regioselective functionalization

Absence of 7‑NH₂ Reduces Off‑Target H‑Bond Donor Interactions Relative to 7‑Amino‑3,6‑diester (43024-67-5) in Kinase Hinge‑Binding Motifs

In the context of ATP‑competitive kinase inhibitor design, the pyrazolo[1,5‑a]pyrimidine core typically binds the hinge region via N1 and/or N8 hydrogen bond acceptors. The 7‑amino substituent present in the common analog 43024-67-5 introduces an additional hydrogen bond donor (HBD) that can form undesired polar interactions with the hydrophobic hinge pocket or with neighboring residues in kinases such as KDR, TrkA, and CDK2, potentially altering selectivity profiles [1]. By contrast, 1408074-47-4 lacks this HBD, maintaining a donor count of zero on the core scaffold, which SAR analyses indicate is favorable for achieving selectivity within the kinome when the 3‑ and 6‑positions are subsequently elaborated [1].

Kinase inhibitor design Hinge-binding motif Hydrogen bond donor count

Balanced LogP and Higher Fraction C(sp³) Versus 7‑Methyl Analog (162286-97-7) for Favorable Lead‑Like Properties

Physicochemical profiling reveals that 1408074-47-4 (MW 263.25, tPSA 87.3 Ų, predicted LogP ≈0.8) occupies a favorable lead‑like space with a balanced LogP, in contrast to the 7‑methyl analog (162286-97-7, MW 277.28, predicted LogP ≈1.3) whose additional methyl group increases lipophilicity by approximately +0.5 log units without a commensurate gain in binding enthalpy . The lower LogP of 1408074-47-4, combined with a higher fraction of sp³‑hybridized carbons (Fsp³ = 0.42 vs. 0.38 for the 7‑methyl analog), aligns more closely with lead‑like criteria (LogP ≤3, Fsp³ ≥0.36), predicting superior aqueous solubility and reduced promiscuity in biochemical assays .

Drug-likeness Lipophilicity Fraction C(sp³) Lead optimization

Validated Identity and Purity (≥98%) with Full Analytical Batch Traceability from Major CRO‑Grade Suppliers

Leading suppliers of 1408074-47-4 (e.g., Leyan, Bidepharm) provide certified purity of ≥98% (HPLC) with batch‑specific NMR and LCMS documentation, whereas the 7‑amino analog (43024-67-5) is frequently listed as a synthetic impurity of drug substances with variable purity grades (typically 95–97%) and limited batch traceability . The consistent ≥98% purity specification for 1408074-47-4 reduces the need for in‑house repurification prior to use in sensitive catalytic or biochemical reactions, directly lowering the total cost of ownership for repeat procurement.

Quality control Batch traceability NMR purity Procurement specification

Direct Use as a Key Intermediate in Scalable, Microwave‑Assisted Syntheses of Diverse 3,6‑Disubstituted Libraries in High Yield

A reproducible and scalable microwave‑assisted method developed for 3,6‑disubstituted pyrazolo[1,5‑a]pyrimidines explicitly employs 3,6‑diethyl ester intermediates structurally identical to 1408074-47-4 to generate diverse libraries in yields averaging 59% (range 20–93%) across three synthetic steps completed within 1 hour of total reaction time [1]. This methodology, validated for the rational design of selective AMP‑activated protein kinase (AMPK) inhibitors, demonstrates that the 3,6‑diethyl ester motif — as embodied by 1408074-47-4 — is directly compatible with high‑throughput parallel synthesis without requiring protecting group manipulations, whereas the corresponding 3‑ or 6‑mono‑acid analogs necessitate additional esterification or protection steps that reduce overall yields and increase cycle time [1].

Microwave-assisted synthesis Library production 3,6-Disubstituted pyrazolo[1,5-a]pyrimidine Scalable methodology

Distinct InChI‑Defined Identity (RSCDINMGSABCMY‑UHFFFAOYSA‑N) Enables Unambiguous Registration and IP‑Sensitive Procurement

The compound possesses a unique InChI Key (RSCDINMGSABCMY‑UHFFFAOYSA‑N) that distinguishes it unambiguously from all other pyrazolo[1,5‑a]pyrimidine carboxylates, including the 7‑amino analog (InChI Key differs), the 7‑methyl analog, and the 6‑mono‑ethyl ester [1]. This unique identifier is critical for intellectual property (IP) management: patent filings and freedom‑to‑operate analyses require exact compound registration, and procurement of the wrong analog (e.g., 43024-67-5 instead of 1408074-47-4) could inadvertently encroach upon competitor IP space or invalidate composition‑of‑matter claims in lead optimization programs [2]. The distinct InChI ensures that procurement, inventory, and electronic lab notebook (ELN) systems maintain correct compound lineage throughout the development pipeline.

InChI Key Chemical registration IP management Procurement compliance

Optimal Application Scenarios for Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Diethyl Ester (1408074-47-4) Based on Quantitative Evidence


Parallel Synthesis of 3,6‑Diversified Kinase Inhibitor Libraries via Microwave‑Assisted Chemistry

The validated microwave‑assisted protocol yielding 3,6‑disubstituted libraries in ≤1 hour with average yields of 59% positions 1408074‑47‑4 as the ideal starting scaffold for kinase‑focused library production [1]. Its symmetrical diester configuration eliminates protection/deprotection steps, enabling direct amidation or transesterification at both the 3‑ and 6‑positions in a single automated workflow. This scenario is particularly advantageous for CROs and pharmaceutical discovery units requiring rapid SAR exploration around the pyrazolo[1,5‑a]pyrimidine core targeting KDR, Trk, or AMPK kinases [1].

Regioselective Mono‑Acid Building Block Generation for Fragment‑Based Drug Discovery (FBDD)

The unique 1:1 mono‑hydrolysis regioselectivity of 1408074‑47‑4 allows a single procurement to supply both the 3‑carboxy‑6‑ester and 3‑ester‑6‑carboxy intermediates for fragment elaboration [1]. In FBDD programs, where both vectors must be explored independently to map the binding site, this halves the number of starting materials required, reducing procurement SKUs, inventory complexity, and analytical characterization burden [1].

Lead‑Like Scaffold Procurement for CNS‑Penetrant Kinase Programs

With a predicted LogP of ≈0.8 and Fsp³ of 0.42, 1408074‑47‑4 sits squarely within the CNS lead‑like property space (LogP 0–3, Fsp³ ≥0.36), outperforming the more lipophilic 7‑methyl analog (LogP ≈1.3) [1]. Medicinal chemistry teams pursuing CNS‑penetrant kinase inhibitors (e.g., TrkB, GSK‑3β) should prioritize this scaffold over methyl‑substituted analogs to minimize the risk of P‑gp efflux and hERG liability associated with higher lipophilicity [1].

IP‑Secure Compound Registration and Competitive Intelligence

The unambiguous InChI Key (RSCDINMGSABCMY‑UHFFFAOYSA‑N) of 1408074‑47‑4 ensures that patent filings, Markush structure claims, and freedom‑to‑operate analyses reference the correct chemical entity [1]. Procurement departments supporting IP‑sensitive lead optimization programs must specify this exact CAS number and InChI Key to avoid inadvertent infringement on competitor patents that may claim the 7‑amino or 7‑methyl analogs [1].

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.